Schisantherin S

Description

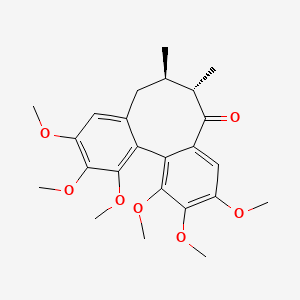

Structure

3D Structure

Propriétés

Formule moléculaire |

C24H30O7 |

|---|---|

Poids moléculaire |

430.5 g/mol |

Nom IUPAC |

(9S,10R)-3,4,5,14,15,16-hexamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-8-one |

InChI |

InChI=1S/C24H30O7/c1-12-9-14-10-16(26-3)21(28-5)23(30-7)18(14)19-15(20(25)13(12)2)11-17(27-4)22(29-6)24(19)31-8/h10-13H,9H2,1-8H3/t12-,13+/m1/s1 |

Clé InChI |

MXMZPEXVCSNTFK-OLZOCXBDSA-N |

SMILES isomérique |

C[C@@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)[C@H]1C)OC)OC)OC)OC)OC)OC |

SMILES canonique |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)C1C)OC)OC)OC)OC)OC)OC |

Origine du produit |

United States |

Foundational & Exploratory

what is the origin of Schisantherin S

An In-depth Technical Guide to the Origin of Schisantherin S for Researchers, Scientists, and Drug Development Professionals.

Introduction

Schisantherin S is a bioactive dibenzocyclooctene-type lignan, a class of polyphenolic compounds found in various plant species. Lignans from the Schisandraceae family, including Schisantherin S and its analogues, have garnered significant interest in the scientific community for their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the origin of Schisantherin S, encompassing its natural sources, biosynthetic pathway, methods of isolation and purification, and a summary of its known biological effects.

Natural Origin and Botanical Source

Schisantherin S is naturally synthesized in plants belonging to the Schisandraceae family. The primary botanical sources identified for the isolation of Schisantherin S are the stems of Schisandra chinensis (also referred to as Kadsura) and Kadsura coccinea[1]. While Schisantherin S is specifically mentioned to be isolated from the stems, other related and well-studied lignans like Schisantherin A and B are predominantly found in the fruit of Schisandra chinensis (Turcz.) Baill. and Schisandra sphenanthera[2][3][4]. Schisandra chinensis, commonly known as the Chinese magnolia-vine, is a fruit-bearing vine native to East Asia and has a long history of use in traditional medicine[5][6].

Biosynthesis of Schisantherin S and Related Lignans

The biosynthesis of Schisantherin S and other dibenzocyclooctadiene lignans in Schisandra chinensis is a complex process that originates from the phenylpropanoid pathway[5]. While the complete biosynthetic pathway for Schisantherin S is not fully elucidated, studies on related lignans in S. chinensis provide a strong foundational understanding[7][8][9]. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce monolignols, which are the building blocks of lignans.

A putative biosynthetic pathway for dibenzocyclooctadiene lignans in Schisandra chinensis is outlined below.

Caption: Putative biosynthetic pathway of dibenzocyclooctadiene lignans.

The key steps in this pathway include the conversion of phenylalanine to coniferyl alcohol via the general phenylpropanoid pathway. Two molecules of coniferyl alcohol then undergo stereospecific dimerization, a reaction mediated by dirigent proteins (DIR), to form pinoresinol, the precursor to many lignans[8]. Subsequent reductions and modifications catalyzed by enzymes such as pinoresinol-lariciresinol reductase (PLR), secoisolariciresinol dehydrogenase (SDH), cytochrome P450 monooxygenases (CYPs), and O-methyltransferases (OMTs) lead to the formation of the characteristic dibenzocyclooctadiene scaffold of Schisantherin S[5][8][9]. Transcriptome and metabolome analyses of S. chinensis have identified numerous candidate genes encoding these enzymes, providing a molecular basis for understanding and potentially engineering the biosynthesis of these valuable compounds[5][7].

Isolation and Purification Protocols

The extraction and purification of Schisantherin S and related lignans from plant material involve multi-step processes. Various techniques have been developed to optimize the yield and purity of the final product.

Extraction

Several methods are employed for the initial extraction of lignans from the dried and powdered plant material.

-

Solvent Extraction: Traditional methods involve the use of organic solvents such as ethanol, often in combination with heat reflux or Soxhlet extraction[2].

-

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. It offers advantages such as shorter extraction times and reduced solvent consumption[2][3].

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to a more rapid and efficient extraction process[2].

-

Supercritical Fluid Extraction (SFE): This method uses supercritical CO2 as the extraction solvent. SFE is known for its high selectivity and the ability to obtain solvent-free extracts[10].

The following diagram illustrates a general workflow for the extraction of lignans.

Caption: General workflow for the extraction of lignans from plant material.

Purification

The crude extract containing a mixture of lignans and other phytochemicals is subjected to further purification steps to isolate Schisantherin S.

-

Macroporous Resin Chromatography: This is often used as an initial purification step to enrich the lignan fraction and remove impurities[3].

-

Silica Gel Column Chromatography: A widely used technique for the separation of compounds based on their polarity. A combination of solvents with varying polarities is used to elute the different lignans[11].

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample. It has been successfully employed for the one-step purification of multiple lignans from S. chinensis extracts[10][11].

Quantitative Data from a Representative Study

The following table summarizes the results from a study that utilized a combination of supercritical fluid extraction and high-speed counter-current chromatography for the purification of five lignans from Schisandra chinensis[10].

| Lignan | Amount from 300 mg Crude Extract (mg) | Purity (%) |

| Schisandrin | 12.5 | 98.0 |

| Gomisin A | 7.1 | 98.1 |

| Schisantherin B | 1.8 | 93.3 |

| Deoxyschisandrin | 4.4 | 92.9 |

| γ-Schisandrin | 6.8 | 89.1 |

Pharmacological Activities and Signaling Pathways

Schisantherins, particularly the well-studied Schisantherin A, exhibit a broad spectrum of pharmacological activities. These biological effects are attributed to their ability to modulate various cellular signaling pathways.

-

Hepatoprotective Effects: Schisantherins have been shown to protect the liver from various toxins and oxidative stress[2][4][12].

-

Neuroprotective Effects: These compounds have demonstrated potential in protecting neuronal cells from damage and improving cognitive function[2][13].

-

Anti-inflammatory and Antioxidant Activities: Schisantherins can scavenge free radicals and inhibit pro-inflammatory signaling pathways such as NF-κB[2][14][15].

-

Anti-cancer Activity: Studies have shown that Schisantherins can inhibit the proliferation of cancer cells and induce apoptosis[14][16].

The following diagram illustrates some of the key signaling pathways modulated by Schisantherin A.

Caption: Key signaling pathways modulated by Schisantherin A.

Conclusion

Schisantherin S is a naturally occurring lignan with significant therapeutic potential, originating from plants of the Schisandraceae family. Its biosynthesis via the phenylpropanoid pathway is a subject of ongoing research, with key enzymatic steps being elucidated. The development of efficient extraction and purification protocols, such as supercritical fluid extraction and high-speed counter-current chromatography, is crucial for obtaining high-purity Schisantherin S for research and drug development. The diverse pharmacological activities of Schisantherin S and its analogues, mediated through the modulation of critical cellular signaling pathways, underscore their importance as lead compounds for the development of novel therapeutics. Further research is warranted to fully characterize the bioactivities and mechanisms of action of Schisantherin S.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-read transcriptome sequencing provides insight into lignan biosynthesis during fruit development in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Candidate genes involved in the biosynthesis of lignan in Schisandra chinensis fruit based on transcriptome and metabolomes analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An efficient strategy for the extraction and purification of lignans from Schisandra chinensis by a combination of supercritical fluid extraction and high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. An analysis of the nutritional effects of Schisandra chinensis components based on mass spectrometry technology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

Schisantherin S: A Technical Guide on its Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin S is a dibenzocyclooctadiene lignan, a class of natural products known for their diverse and potent biological activities. While the broader family of Schisantherins, particularly Schisantherin A, B, and C, have been the subject of extensive research, Schisantherin S is a more recently identified member of this class. This technical guide provides a comprehensive overview of the discovery and natural sources of Schisantherin S, alongside generalized experimental protocols and relevant signaling pathways associated with dibenzocyclooctadiene lignans. Due to the limited specific research on Schisantherin S, this guide draws upon the extensive knowledge of closely related compounds to provide a foundational understanding for researchers.

Discovery and Natural Sources

Schisantherin S was first reported in a 2018 study by Xu et al., published in Chemistry of Natural Compounds.[1] It was isolated from Kadsura coccinea, a plant belonging to the Schisandraceae family.[1] This family of plants, which also includes the well-known Schisandra chinensis, is a rich source of various bioactive lignans.

Table 1: Natural Sources of Schisantherin S and Related Lignans

| Compound | Natural Source(s) | Plant Part(s) |

| Schisantherin S | Kadsura coccinea | Stems |

| Schisantherin A | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |

| Schisantherin B | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |

| Schisantherin C | Schisandra chinensis, Schisandra sphenanthera | Fruit, Stems |

| Schisantherin D | Schisandra sphenanthera | Fruit |

| Schisantherin E | Schisandra sphenanthera | Fruit |

Physicochemical Properties

While specific quantitative data for Schisantherin S is not widely available, the general properties of dibenzocyclooctadiene lignans can be summarized.

Table 2: General Physicochemical Properties of Dibenzocyclooctadiene Lignans

| Property | Description |

| Molecular Formula | C24H30O7 |

| Molecular Weight | 430.49 g/mol |

| Core Structure | Dibenzocyclooctadiene |

| Solubility | Generally soluble in organic solvents like methanol, ethanol, and DMSO. Poorly soluble in water. |

| Stability | Can be sensitive to heat and light. |

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of Schisantherin S are not yet published. However, the general methodologies used for the extraction and characterization of dibenzocyclooctadiene lignans from Schisandra and Kadsura species are well-established and can be adapted for Schisantherin S.

General Isolation and Purification Workflow

Caption: General workflow for the isolation and purification of dibenzocyclooctadiene lignans.

Key Experimental Methodologies

1. Extraction:

-

Protocol: The dried and powdered plant material (e.g., stems of Kadsura coccinea) is typically extracted with a polar solvent such as ethanol or methanol at room temperature or under reflux. This process is often repeated multiple times to ensure complete extraction of the lignans.

-

Rationale: Dibenzocyclooctadiene lignans are moderately polar and are efficiently extracted using these solvents.

2. Partitioning:

-

Protocol: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The lignan-rich fraction is typically found in the ethyl acetate layer.

-

Rationale: This step removes highly polar (sugars, tannins) and non-polar (fats, waxes) impurities, enriching the extract with the desired lignans.

3. Chromatographic Purification:

-

Protocol: The enriched fraction is subjected to various chromatographic techniques for further purification.

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: This is used for size exclusion and to remove smaller molecules and pigments. Elution is typically performed with methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile and water or methanol and water.

-

-

Rationale: These chromatographic steps are essential for isolating individual lignans with high purity.

4. Structure Elucidation:

-

Protocol: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and conjugated systems.

-

-

Rationale: These techniques provide the necessary information to unambiguously identify the chemical structure of the isolated compound.

Potential Signaling Pathways

While no signaling pathways have been specifically elucidated for Schisantherin S, extensive research on other Schisantherins, particularly Schisantherin A, has identified several key pathways through which these lignans exert their biological effects. It is plausible that Schisantherin S may interact with similar pathways.

NF-κB Signaling Pathway

Many Schisantherins exhibit anti-inflammatory effects by modulating the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by Schisantherins.

Nrf2/ARE Signaling Pathway

The antioxidant properties of some Schisantherins are attributed to their ability to activate the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.

Caption: Activation of the Nrf2/ARE antioxidant pathway by Schisantherins.

Future Directions

The discovery of Schisantherin S opens up new avenues for research within the field of natural product chemistry and drug discovery. Future research should focus on:

-

Total Synthesis: Developing a synthetic route to Schisantherin S to enable further biological evaluation without reliance on isolation from natural sources.

-

Pharmacological Screening: A comprehensive evaluation of the biological activities of Schisantherin S, including its potential anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which Schisantherin S exerts its effects.

-

Quantitative Analysis: Developing and validating analytical methods for the quantification of Schisantherin S in plant extracts and biological matrices.

Conclusion

Schisantherin S is a recently discovered dibenzocyclooctadiene lignan with potential for further scientific investigation. While specific data on this compound remains scarce, the well-established knowledge of the broader Schisantherin family provides a strong foundation for future research. This technical guide serves as a starting point for researchers interested in exploring the chemical and biological properties of this novel natural product.

References

Schisantherin S: A Technical Overview of a Novel Dibenzocyclooctene Lignan

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Schisantherin S is a naturally occurring dibenzocyclooctene-type lignan isolated from the stems of Schisandra chinensis (Kadsura). As a member of the schisantherin family of compounds, it holds potential for further investigation into its pharmacological properties. This technical guide provides a comprehensive overview of the current knowledge on the chemical structure and properties of Schisantherin S. Due to the limited specific research on Schisantherin S, this document also contextualizes its potential biological activities and relevant experimental methodologies by drawing parallels with more extensively studied related lignans, such as Schisantherin A and B.

Chemical Structure and Physicochemical Properties

Schisantherin S is a complex organic molecule characterized by a dibenzocyclooctene skeleton, a core structure common to a class of bioactive lignans found in plants of the Schisandraceae family.

Table 1: Chemical and Physicochemical Properties of Schisantherin S

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₀O₇ | MedChemExpress |

| Molecular Weight | 430.49 g/mol | MedChemExpress |

| CAS Number | 2230512-49-7 | MedChemExpress |

| SMILES | O=C1C2=C(C3=C(C(OC)=C(C=C3C--INVALID-LINK--([H])[C@]1([H])C)OC)OC)C(OC)=C(OC)C(OC)=C2 | MedChemExpress |

| IUPAC Name | (6S,7S)-1,2,3,13-tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydrobenzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1][2]dioxol-5-one | Predicted |

| Appearance | White to off-white solid (presumed) | Inferred from related compounds |

| Solubility | Soluble in DMSO (presumed) | Inferred from related compounds |

| Melting Point | Not reported | - |

Biological and Pharmacological Properties

Direct pharmacological studies on Schisantherin S are not extensively available in current literature. However, the biological activities of structurally similar dibenzocyclooctene lignans, such as Schisantherin A and B, have been widely investigated and may suggest potential areas of interest for Schisantherin S research. These related compounds have demonstrated a range of activities including hepatoprotective, anti-inflammatory, neuroprotective, and anti-cancer effects.

The mechanisms of action for related schisantherins often involve the modulation of key signaling pathways. For instance, Schisantherin A has been shown to exert its anti-inflammatory effects by down-regulating the NF-κB and MAPK signaling pathways. It has also been reported to improve learning and memory by regulating the Nrf2/Keap1/ARE signaling pathway.

Potential Signaling Pathways of Interest

Based on the activities of related compounds, the following signaling pathways are of potential relevance for the investigation of Schisantherin S:

Potential signaling pathways for Schisantherin S.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Schisantherin S are scarce. The following sections provide generalized methodologies based on standard practices for the study of lignans from Schisandra and related species.

Isolation and Purification of Schisantherin S

The isolation of Schisantherin S, as described in the initial literature, involves the extraction and chromatographic separation from the stems of Kadsura coccinea. A general workflow for such a process is outlined below.

Generalized isolation workflow for Schisantherin S.

Methodology:

-

Extraction: The dried and powdered plant material is typically extracted with a suitable organic solvent such as ethanol or methanol at room temperature for an extended period or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The fraction containing the target compound (likely the ethyl acetate fraction for lignans) is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Further purification can be achieved using Sephadex LH-20 column chromatography.

-

Preparative HPLC: Final purification to obtain Schisantherin S in high purity is typically achieved using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system.

Structural Elucidation

The chemical structure of the isolated Schisantherin S would be elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

In Vitro Biological Assays

To investigate the potential biological activities of Schisantherin S, a variety of in vitro assays can be employed. The choice of assays would be guided by the known activities of related compounds.

Table 2: Potential In Vitro Assays for Schisantherin S

| Activity to Assess | Cell Line | Assay Principle |

| Cytotoxicity | Cancer cell lines (e.g., HepG2, A549) | MTT or MTS assay to measure cell viability. |

| Anti-inflammatory | Macrophages (e.g., RAW 264.7) | Measurement of inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) production upon LPS stimulation. |

| Neuroprotection | Neuronal cells (e.g., SH-SY5Y) | Assessment of cell viability and apoptosis after exposure to a neurotoxin (e.g., MPP⁺, 6-OHDA). |

| Antioxidant | - | DPPH or ABTS radical scavenging assays. |

General Protocol for Cytotoxicity Assay (MTT):

-

Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of Schisantherin S for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

Schisantherin S is a relatively newly identified dibenzocyclooctene lignan with a well-defined chemical structure. While its physicochemical and pharmacological properties are yet to be fully characterized, its structural similarity to other bioactive schisantherins suggests that it may possess valuable biological activities. Further research is warranted to isolate larger quantities of Schisantherin S, elucidate its physicochemical properties, and conduct comprehensive in vitro and in vivo studies to determine its pharmacological profile and mechanism of action. Such investigations will be crucial in uncovering the potential of Schisantherin S as a novel therapeutic agent.

References

An In-depth Technical Guide to the In Vitro Mechanism of Action of Schisantherin A

A Note on Schisantherin S: This guide focuses on the in vitro mechanism of action of Schisantherin A. While the initial request specified Schisantherin S, a comprehensive literature search revealed a scarcity of detailed in vitro studies for this specific lignan. In contrast, Schisantherin A, a closely related and major bioactive compound from Schisandra chinensis, has been extensively researched. Therefore, this document provides an in-depth technical overview of Schisantherin A as a representative of the Schisantherin class of compounds, offering valuable insights into their potential pharmacological activities.

Core Mechanisms of Action of Schisantherin A

Schisantherin A is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis[1]. It exhibits a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[1] The underlying mechanisms for these effects are primarily attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties, which are mediated through the modulation of several key signaling pathways.[1]

Anti-inflammatory Effects

Schisantherin A has demonstrated potent anti-inflammatory properties in various in vitro models. It effectively reduces the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

The anti-inflammatory actions of Schisantherin A are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway: Schisantherin A prevents the translocation of the p65 subunit of NF-κB into the nucleus by inhibiting the degradation of its inhibitory protein, IκBα.

-

MAPK Pathway: It significantly suppresses the phosphorylation of key MAPK proteins, including extracellular signal-regulated kinase (ERK), p38, and c-Jun NH2-terminal kinase (JNK).

Anti-cancer Effects

Schisantherin A exhibits significant cytotoxic activity against various cancer cell lines, particularly hepatocellular carcinoma (HCC).[2][3] It inhibits cell proliferation and migration in a concentration-dependent manner in Hep3B and HCCLM3 cells.[3] The anti-cancer mechanism of Schisantherin A involves the regulation of glucose metabolism and the induction of endoplasmic reticulum (ER) stress.

-

Regulation of Glucose Metabolism: RNA sequencing and gas chromatography-mass spectrometry (GC-MS) analyses have revealed that Schisantherin A significantly alters the metabolic profile of HCC cells.[3] It downregulates genes involved in galactose, fructose, and mannose metabolism, leading to an inhibition of the overall glucose metabolism pathway in cancer cells.[3]

-

Induction of ER Stress: In silico studies, including molecular docking and molecular dynamics simulations, predict that Schisantherin A can bind to key ER stress-related proteins, IRE1α and PERK.[4] This binding is thought to trigger the unfolded protein response (UPR), leading to apoptosis in cancer cells. The cytotoxic effects are supported by in vitro data showing significant IC50 values in liver cancer cell lines.[4]

-

Induction of Apoptosis and Cell Cycle Arrest: In gastric cancer cells, Schisantherin A has been shown to induce apoptosis and cell cycle arrest through the production of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, coupled with the inhibition of Nrf2.[3]

Neuroprotective Effects

Schisantherin A has demonstrated significant neuroprotective effects in in vitro models of neurodegenerative diseases like Parkinson's disease. It protects SH-SY5Y neuroblastoma cells from cytotoxicity induced by the neurotoxin MPP+. The neuroprotective mechanism is linked to the activation of the PI3K/Akt signaling pathway and the regulation of apoptosis-related proteins.

-

PI3K/Akt Pathway: Schisantherin A increases the phosphorylation of Akt, a key pro-survival kinase. The protective effect of Schisantherin A can be abolished by a PI3K/Akt inhibitor, confirming the involvement of this pathway.

-

Regulation of Apoptosis: Schisantherin A modulates the expression of Bcl-2 family proteins. It upregulates the anti-apoptotic protein Bcl-2 and consequently decreases the Bax/Bcl-2 ratio, a key indicator of apoptosis.

Quantitative Data

The following table summarizes the quantitative data for the in vitro activities of Schisantherin A.

| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |

| HepG2 | Cytotoxicity | Cell Viability | 6.65 | [4] |

| Hep3B | Cytotoxicity | Cell Viability | 10.50 | [4] |

| Huh7 | Cytotoxicity | Cell Viability | 10.72 | [4] |

| Hep3B | Cell Viability | CCK-8 | Dose-dependent inhibition | [3] |

| HCCLM3 | Cell Viability | CCK-8 | Dose-dependent inhibition | [3] |

Experimental Protocols

This section provides an overview of the key experimental protocols used to investigate the in vitro mechanism of action of Schisantherin A.

Cell Culture and Treatments

-

Cell Lines: Human hepatocellular carcinoma cell lines (HepG2, Hep3B, Huh7), human neuroblastoma cells (SH-SY5Y), and murine macrophages (RAW 264.7) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Schisantherin A is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted to the desired concentrations in the culture medium for treating the cells. For inflammatory models, cells are often pre-treated with Schisantherin A for a specific duration before stimulation with an inflammatory agent like LPS.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells are seeded in 96-well plates, treated with various concentrations of Schisantherin A, and then incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured to determine cell viability.

-

CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for determining cell viability. Cells are treated with Schisantherin A, and then CCK-8 solution is added to each well. After incubation, the absorbance is measured to quantify the number of viable cells.[3]

Western Blot Analysis

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, p-ERK, ERK, p-p38, p38, p-JNK, JNK, IκBα, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

-

ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the cell culture medium.

Immunofluorescence

-

Cell Preparation: Cells are grown on coverslips, treated as required, and then fixed with 4% paraformaldehyde.

-

Permeabilization and Blocking: Cells are permeabilized with Triton X-100 and blocked with a blocking buffer (e.g., BSA in PBS).

-

Antibody Staining: Cells are incubated with a primary antibody against the target protein (e.g., NF-κB p65), followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging: The coverslips are mounted on slides with a mounting medium containing DAPI (to stain the nuclei), and the cells are visualized using a fluorescence microscope.

RNA Sequencing and Metabolomics

-

RNA Sequencing: Total RNA is extracted from cells, and library construction and sequencing are performed to analyze the global changes in gene expression following Schisantherin A treatment.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to analyze the metabolic profile of cells and identify changes in key metabolites, particularly those involved in glucose metabolism.[3]

Conclusion

Schisantherin A is a promising natural compound with multifaceted pharmacological activities demonstrated through in vitro studies. Its anti-inflammatory, anti-cancer, and neuroprotective effects are underpinned by its ability to modulate critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The detailed mechanisms, supported by quantitative data and robust experimental protocols, provide a strong foundation for further research and development of Schisantherin A as a potential therapeutic agent. While data on Schisantherin S remains limited, the comprehensive understanding of Schisantherin A offers valuable insights into the therapeutic potential of this class of lignans.

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Review of Schisantherins: Insights from Schisantherin A and B

A Note on the Scope of this Review: Initial literature searches for "Schisantherin S" yielded a notable scarcity of specific research. The available scientific data predominantly focuses on the closely related dibenzocyclooctadiene lignans, Schisantherin A and Schisantherin B. Therefore, this technical guide will provide a comprehensive review of the pharmacological activities, mechanisms of action, and experimental protocols associated with Schisantherin A and B as representative compounds of this class, with the aim of providing a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Schisantherins are a class of bioactive dibenzocyclooctadiene lignans isolated from the fruits of Schisandra chinensis and Schisandra sphenanthera, plants with a long history of use in traditional medicine.[1][2] These compounds have garnered significant scientific interest for their diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][3] This review synthesizes the current understanding of Schisantherin A and B, focusing on their mechanisms of action, summarizing key quantitative data, and detailing relevant experimental methodologies.

Chemical Properties

Schisantherins are characterized by a dibenzocyclooctadiene skeleton. The subtle variations in their chemical structures contribute to their distinct biological activities.

Table 1: Chemical Properties of Schisantherin A and B

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source |

| Schisantherin A | C₃₀H₃₂O₉ | 536.57 | 58546-56-8 | [1] |

| Schisantherin B | C₂₈H₃₄O₉ | 514.56 | 58546-55-7 | [3] |

Pharmacological Activities and Mechanisms of Action

Schisantherin A and B exhibit a broad spectrum of pharmacological activities, primarily attributed to their antioxidant and anti-inflammatory properties. These actions are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Schisantherin A has been shown to exert potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.[4]

-

Inhibition of Pro-inflammatory Mediators: Schisantherin A significantly reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4]

-

Modulation of Signaling Pathways: The anti-inflammatory effects of Schisantherin A are mediated through the downregulation of the Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][5] It inhibits the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK), as well as the degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[4]

Caption: Schisantherin A inhibits inflammatory pathways.

Neuroprotective Effects

Both Schisantherin A and B have demonstrated significant neuroprotective potential.

-

Schisantherin A: It has been shown to protect against neuronal damage in models of Parkinson's disease and cognitive impairment.[1] In chronic fatigue mouse models, Schisantherin A improves learning and memory by enhancing antioxidant capacity through the Nrf2/Keap1/ARE signaling pathway and inhibiting apoptosis.[6]

-

Schisantherin B: Studies have indicated its potential in ameliorating neuroinflammation.[7]

Caption: Neuroprotective mechanism of Schisantherin A.

Anti-Cancer Activity

Schisantherin A has emerged as a potential anti-cancer agent, particularly in hepatocellular carcinoma (HCC).[8][9]

-

Inhibition of Proliferation and Migration: Schisantherin A significantly inhibits the proliferation and migration of HCC cells (Hep3B and HCCLM3) in a concentration-dependent manner.[8][9]

-

Metabolic Reprogramming: It has been shown to inhibit the glucose metabolism pathway in cancer cells, a critical process for rapid tumor growth known as the Warburg effect.[8][9] RNA sequencing has revealed that Schisantherin A treatment leads to the downregulation of genes involved in galactose, fructose, and mannose metabolism.[8][9]

Caption: Anti-cancer mechanism of Schisantherin A.

Pharmacokinetics

Pharmacokinetic studies have been conducted on Schisantherin A, revealing important information for its potential therapeutic application.

Table 2: Pharmacokinetic Parameters of Schisantherin A in Rats

| Formulation | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |

| Suspension | Oral | 300 | 1.2 ± 0.3 | 2.0 | 7.8 ± 1.5 | 4.3 | [10] |

| Nanoemulsion | Oral | 300 | 8.9 ± 1.2 | 1.5 | 86.4 ± 10.2 | 47.3 | [10] |

In silico predictions suggest that Schisantherin A has high gastrointestinal absorption but is unlikely to cross the blood-brain barrier.[11]

Experimental Protocols

This section provides an overview of the methodologies used in key studies investigating the pharmacological effects of Schisantherin A.

Anti-inflammatory Activity Assessment in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of Schisantherin A for 1 hour, followed by stimulation with 1 µg/mL of LPS for a specified duration (e.g., 24 hours for cytokine measurements).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measured using the Griess reagent assay.

-

Prostaglandin E2 (PGE2), TNF-α, and IL-6: Quantified using commercially available ELISA kits.

-

-

Western Blot Analysis:

-

Cells are lysed, and protein concentrations are determined using a BCA protein assay kit.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and incubated with primary antibodies against iNOS, COX-2, phospho-p38, phospho-ERK, phospho-JNK, IκBα, and p65, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

-

Neuroprotective Effect Evaluation in a Chronic Fatigue Mouse Model

-

Animal Model: Male ICR mice are subjected to a forced swimming test to induce chronic fatigue.

-

Treatment: Schisantherin A is administered orally to the mice for a specified period.

-

Behavioral Tests:

-

Step-through test: To assess learning and memory.

-

Morris water maze test: To evaluate spatial learning and memory.

-

-

Biochemical Analysis of Hippocampal Tissue:

-

Antioxidant enzymes: Activities of superoxide dismutase (SOD) and catalase (CAT), and the level of glutathione (GSH) are measured using commercial assay kits.

-

Lipid peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative stress.

-

-

Western Blot Analysis: Protein expression of Nrf2, Keap1, HO-1, Bcl-2, Bax, and cleaved caspase-3 in hippocampal tissues is determined as described above.[6]

Anti-Cancer Proliferation Assay in Hepatocellular Carcinoma Cells

-

Cell Culture: Human hepatocellular carcinoma cell lines (e.g., Hep3B, HCCLM3) are cultured in appropriate media.

-

Cell Viability Assay (CCK-8): Cells are seeded in 96-well plates and treated with different concentrations of Schisantherin A for 48 hours. Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay.

-

Colony Formation Assay: Cells are seeded at a low density and treated with Schisantherin A. After a period of incubation (e.g., 2 weeks), colonies are fixed, stained with crystal violet, and counted.

-

Wound Healing Assay: A scratch is made in a confluent cell monolayer, and the cells are treated with Schisantherin A. The closure of the wound is monitored and imaged at different time points to assess cell migration.

-

Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated Transwell insert, and Schisantherin A is added. The lower chamber contains a chemoattractant. After incubation, invaded cells on the lower surface of the membrane are stained and counted.[8][9]

Conclusion

Schisantherin A and B, prominent lignans from Schisandra species, have demonstrated a wide array of promising pharmacological activities. Their anti-inflammatory, neuroprotective, and anti-cancer effects are underpinned by their ability to modulate key signaling pathways, including NF-κB, MAPK, and Nrf2, as well as cellular metabolic processes. While specific research on Schisantherin S remains limited, the comprehensive data available for Schisantherin A and B provide a strong foundation for further investigation into this class of compounds for the development of novel therapeutics. Future research should focus on elucidating the specific activities and mechanisms of other Schisantherin analogues, including Schisantherin S, and on optimizing their pharmacokinetic profiles to enhance their therapeutic potential.

References

- 1. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. acgpubs.org [acgpubs.org]

- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 10. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Schisantherin A: A Technical Overview of Preclinical Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin A, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, is a compound of growing interest in the scientific community. Traditionally used in Chinese medicine, recent preclinical research has begun to elucidate the molecular mechanisms underlying its diverse pharmacological activities. This technical guide synthesizes the preliminary research findings on the bioactivity of Schisantherin A, presenting quantitative data, detailed experimental methodologies, and visual representations of its purported signaling pathways. The information compiled herein aims to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Bioactivities and Quantitative Data

Schisantherin A has demonstrated a range of biological effects across various preclinical models. The primary areas of investigation include its anti-inflammatory, neuroprotective, and anti-cancer properties. A summary of the key quantitative findings from these studies is presented below.

Anti-Inflammatory Activity

Schisantherin A has been shown to mitigate inflammatory responses in both in vitro and in vivo models. A significant body of research focuses on its effects on lipopolysaccharide (LPS)-induced inflammation.

| Model System | Biomarker | Treatment | Result | Reference |

| RAW 264.7 Macrophages | TNF-α, IL-6, NO, PGE2 | Schisantherin A (0.5, 2.5, 25 mg/L) + LPS (1 mg/L) | Dose-dependent reduction in inflammatory mediators (p<0.01 or p<0.05) | [1] |

| LPS-induced ARDS Mice | Wet/Dry Weight Ratio, MPO Activity, Inflammatory Cells in BALF | Schisantherin A | Dose-dependent reduction | [2][3] |

| LPS-induced ARDS Mice | TNF-α, IL-6, IL-1β in BALF | Schisantherin A Pretreatment | Significant decrease in cytokine levels | [2][3] |

Neuroprotective Effects

In models of neurological stress and fatigue, Schisantherin A has exhibited protective effects on neuronal cells and has been shown to improve cognitive function.

| Model System | Biomarker | Treatment | Result | Reference |

| Chronic Fatigue Mice Hippocampus | SOD, CAT, GSH | Schisantherin A | Increased activities/levels | [4][5][6] |

| Chronic Fatigue Mice Hippocampus | MDA | Schisantherin A | Reduced levels | [4][5][6] |

| Chronic Fatigue Mice Hippocampus | Keap1, Bax, Cleaved Caspase-3 | Schisantherin A | Downregulated protein expression | [4][5][6] |

| Chronic Fatigue Mice Hippocampus | Nrf2, HO-1, Bcl2 | Schisantherin A | Upregulated protein expression | [4][5][6] |

Anti-Cancer Activity

Schisantherin A has been investigated for its potential to inhibit cancer cell proliferation and induce cell death in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).

| Cell Line | Bioactivity | Treatment | Quantitative Data | Reference |

| A549, HCC827 (NSCLC) | Inhibition of Viability | Schisantherin A | Demonstrated inhibition | [7] |

| A549, HCC827 (NSCLC) | Induction of Ferroptosis | Schisantherin A | Increased intracellular Fe2+, reduced mitochondrial membrane potential, depleted glutathione | [7] |

| Hep3B, HCCLM3 (HCC) | Inhibition of Proliferation and Migration | Schisantherin A | Dose-dependent inhibition | [8][9] |

| Hep3B (HCC) | Regulation of Gene Expression | Schisantherin A | 77 genes upregulated, 136 genes downregulated | [8][9] |

Signaling Pathways Modulated by Schisantherin A

Schisantherin A exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the current understanding of these mechanisms.

Nrf2/Keap1/ARE Signaling Pathway

In the context of its neuroprotective and antioxidant effects, Schisantherin A has been shown to activate the Nrf2/Keap1/ARE pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. Schisantherin A is proposed to disrupt this interaction, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.[4][5][6]

NF-κB and MAPK Signaling Pathways

Schisantherin A's anti-inflammatory effects are largely attributed to its ability to suppress the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the production of pro-inflammatory cytokines. Schisantherin A has been shown to inhibit the phosphorylation of key MAPK proteins (ERK, p38, JNK) and the nuclear translocation of NF-κB p65.[1][3][10]

References

- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schisantherin-a-protects-lipopolysaccharide-induced-acute-respiratory-distress-syndrome-in-mice-through-inhibiting-nf-b-and-mapks-signaling-pathways - Ask this paper | Bohrium [bohrium.com]

- 4. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Schisantherin A induces ferroptosis in non‑small cell lung cancer through activation of the YAP/ACSL4/TfR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 9. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Schisantherin S in Traditional Chinese Medicine

A Note to the Reader: Initial research for "Schisantherin S" has revealed a significant scarcity of publicly available scientific literature for this specific lignan. The vast majority of research on bioactive compounds from the Schisandra genus focuses on other lignans, most notably Schisantherin A.

One available reference identifies Schisantherin S as a dibenzocyclooctene-type lignan isolated from Kadsura coccinea, a plant within the Schisandraceae family, with the chemical formula C₂₄H₃₀O₇. The primary citation associated with this compound is: Xu L, et al. Chemical constituents of Kadsura coccinea. Chemistry of Natural Compounds, 2018, 54: 242-244. Without access to the full text of this article and in the absence of further studies, a detailed technical guide on Schisantherin S, including its molecular mechanisms, signaling pathways, quantitative data, and experimental protocols, cannot be comprehensively compiled at this time.

Therefore, this guide will proceed by providing a detailed overview of the closely related and extensively studied compound, Schisantherin A , to offer insights into the potential therapeutic mechanisms and research methodologies that would be applicable to the study of Schisantherin S and other related lignans from plants used in Traditional Chinese Medicine (TCM).

Introduction to Schisantherins and their Role in TCM

Schisandra chinensis (五味子, Wǔ Wèi Zǐ), a woody vine bearing red berries, holds a prominent place in Traditional Chinese Medicine. For centuries, it has been utilized for its wide array of therapeutic properties, including the treatment of liver and kidney ailments, respiratory conditions such as cough, and as a general tonic to combat fatigue and insomnia. The medicinal efficacy of Schisandra is largely attributed to a class of bioactive compounds known as lignans, among which the schisantherins are of significant interest to researchers.

Schisantherin A, a major lignan found in Schisandra sphenanthera, has been the subject of numerous scientific investigations. These studies have begun to elucidate the molecular mechanisms underlying its traditional uses, revealing potent anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties. This guide will delve into the technical details of Schisantherin A's pharmacological actions as a representative model for understanding the therapeutic potential of schisantherins.

Molecular Mechanisms and Signaling Pathways of Schisantherin A

Schisantherin A exerts its biological effects through the modulation of several key signaling pathways. These pathways are integral to cellular processes such as inflammation, oxidative stress response, and cell survival.

Anti-inflammatory Effects

Schisantherin A has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways .[1][2]

In response to inflammatory stimuli like lipopolysaccharide (LPS), Schisantherin A can:

-

Reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

-

Decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that mediate inflammatory processes.[1]

-

Inhibit the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.[1]

-

Prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

References

- 1. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 2. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies of Schisantherin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Schisantherin S, a dibenzocyclo-octadiene lignan isolated from the fruit of Schisandra sphenanthera, is a compound of burgeoning interest in the pharmaceutical landscape. Traditionally used in Chinese medicine, its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, are now being rigorously investigated.[1][2][3] This technical guide delves into the core of Schisantherin S's mechanism of action, elucidating its primary molecular targets and the signaling pathways it modulates. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Molecular Targets and Pharmacological Effects

Schisantherin S exerts its biological effects by interacting with a range of molecular targets, leading to the modulation of key cellular signaling pathways. Its primary pharmacological properties are attributed to its antioxidant, anti-inflammatory, and anti-tumor activities.[2][4]

Anti-Inflammatory and Antioxidant Mechanisms

A significant aspect of Schisantherin S's therapeutic potential lies in its potent anti-inflammatory and antioxidant properties.[2][5] It has been shown to down-regulate the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][6] In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, Schisantherin S reduced the production of pro-inflammatory mediators such as TNF-α, IL-6, nitric oxide (NO), and prostaglandin E2 (PGE2).[1] This is achieved by inhibiting the phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK), as well as preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1]

Furthermore, Schisantherin S enhances the cellular antioxidant defense system by modulating the Nrf2/Keap1/ARE signaling pathway.[5] It upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) while downregulating Kelch-like ECH-associated protein 1 (Keap1).[5] This leads to an increase in the activities of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and elevated levels of glutathione (GSH), thereby protecting cells from oxidative damage.[5]

Anti-Tumor Activity

Schisantherin S has demonstrated promising anti-tumor effects, particularly in hepatocellular carcinoma.[3][7] Its mechanism of action in cancer cells involves the regulation of glucose metabolism.[3][7] Studies have shown that Schisantherin S can inhibit the proliferation and migration of cancer cells in a concentration-dependent manner.[3][7] RNA-sequencing analysis has revealed that it alters the expression of numerous genes, with significant enrichment in pathways related to galactose, fructose, and mannose metabolism.[3][7] By inhibiting these metabolic pathways, Schisantherin S effectively curtails the energy supply required for rapid tumor cell growth.[3][7] Additionally, it has been reported to induce apoptosis and cell cycle arrest in gastric cancer cells through the production of reactive oxygen species and activation of the JNK signaling pathway.[3]

Other Molecular Interactions

Beyond its primary anti-inflammatory, antioxidant, and anti-tumor effects, Schisantherin S also interacts with other key molecular players. It has been identified as a potent inhibitor of P-glycoprotein (P-gp), a transporter protein that plays a crucial role in multidrug resistance.[8][9] This inhibition can increase the bioavailability of co-administered drugs that are substrates of P-gp.[8][9] Schisantherin S has also been shown to inhibit the activity of cytochrome P450 3A (CYP3A) enzymes, which are involved in the metabolism of a wide range of drugs.[10] Furthermore, it exhibits inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[11]

Quantitative Data on Molecular Interactions

The following table summarizes the available quantitative data on the interaction of Schisantherin S and related compounds with their molecular targets.

| Target | Compound | Metric | Value | Reference |

| IRE1α | Schisantherin A | Docking Score | -7.57 kcal/mol | [12] |

| PERK | Schisantherin A | Docking Score | -5.50 kcal/mol | [12] |

| CYP3A | Schisandrin A | IC50 | 6.60 µM | [10] |

| CYP3A | Schisandrin A | Ki | 5.83 µM | [10] |

| CYP3A | Schisandrin B | IC50 | 5.51 µM | [10] |

| CYP3A | Schisandrin B | Ki | 4.24 µM | [10] |

| Cyclooxygenase-2 (COX-2) | Non-polar Schisandra sphenanthera extract | IC50 | 0.2 µg/mL | [11] |

| UVB-induced PGE2 production | Non-polar Schisandra sphenanthera extract | IC50 | 4 µg/mL | [11] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the molecular targets of Schisantherin S.

Western Blot Analysis

Western blotting is a fundamental technique used to detect and quantify the expression levels of specific proteins.

Protocol:

-

Cell Lysis: Cells treated with Schisantherin S and control cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-ERK, p-p38, p-JNK, IκBα, Nrf2, Keap1, HO-1, CDK1, survivin, MMP2) overnight at 4°C.[1][3]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and an imaging system.[3] GAPDH or β-actin is often used as a loading control to normalize protein expression levels.[3][8]

Immunocytochemical Analysis

Immunocytochemistry is employed to visualize the subcellular localization of proteins within cells.

Protocol:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Schisantherin S.

-

Fixation: The cells are fixed with a fixative agent, such as 4% paraformaldehyde.

-

Permeabilization: The cell membranes are permeabilized with a detergent (e.g., 0.1% Triton X-100) to allow antibodies to enter the cells.

-

Blocking: Non-specific binding sites are blocked with a blocking solution.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65).[1]

-

Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye, such as DAPI.

-

Imaging: The cells are visualized using a fluorescence microscope to determine the localization of the target protein.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is used to measure the messenger RNA (mRNA) expression levels of target genes.

Protocol:

-

RNA Extraction: Total RNA is extracted from Schisantherin S-treated and control cells or tissues using a commercial RNA extraction kit.[8]

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[8]

-

qPCR: The cDNA is then used as a template for quantitative PCR with gene-specific primers for the target genes (e.g., P-gp, BCRP, CYP3A1) and a reference gene (e.g., β-actin).[8]

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method.

Cell Viability and Proliferation Assays

These assays are used to assess the effect of Schisantherin S on cell growth.

Protocol (CCK-8 Assay):

-

Cell Seeding: Cells are seeded in 96-well plates.

-

Treatment: The cells are treated with different concentrations of Schisantherin S for a specified period (e.g., 48 hours).[3]

-

CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol (Clone Formation Assay):

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: The cells are treated with various concentrations of Schisantherin S.[3]

-

Incubation: The plates are incubated for an extended period (e.g., 5 days) to allow for colony formation.[3]

-

Staining and Counting: The colonies are fixed, stained with crystal violet, and counted.

In Vivo Xenograft Model

Animal models are used to evaluate the in vivo anti-tumor efficacy of Schisantherin S.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., Hep3B) are subcutaneously injected into nude mice.[3][7]

-

Tumor Growth: The tumors are allowed to grow to a certain size.

-

Treatment: The mice are randomly divided into groups and treated with Schisantherin S (e.g., 10 mg/kg and 20 mg/kg, intraperitoneally), a positive control (e.g., cisplatin), or a vehicle control.[3][7]

-

Tumor Measurement: Tumor volume is measured regularly throughout the treatment period.

-

Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Schisantherin S and a typical experimental workflow for its investigation.

Caption: Schisantherin S Anti-Inflammatory Signaling Pathway.

Caption: Schisantherin S Antioxidant Signaling Pathway.

Caption: Experimental Workflow for Investigating Schisantherin S.

References

- 1. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Pharmacological Action of Schisantherin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 8. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of schisantherin A on the pharmacokinetics of lenvatinib in rats and its potential mechanism - Cui - Journal of Gastrointestinal Oncology [jgo.amegroups.org]

- 10. researchgate.net [researchgate.net]

- 11. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Schisantherin S from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the extraction and purification of Schisantherin S, a dibenzocyclooctene-type lignan, from the plant material of Schisandra or Kadsura species. The methodology is based on established techniques for the isolation of structurally related lignans from the Schisandraceae family. The protocol outlines a comprehensive workflow from the preparation of plant material to the final purification of Schisantherin S, incorporating methods such as ultrasonic-assisted extraction and multi-step column chromatography. Quantitative data from relevant studies on lignan extraction and purification are summarized for comparative analysis.

Introduction

Schisantherin S is a dibenzocyclooctene-type lignan isolated from the stems of plants belonging to the Schisandraceae family, such as Schisandra chinensis and Kadsura species.[1] Lignans from these plants, including the closely related Schisantherin A and B, have garnered significant interest for their diverse biological activities.[2] Due to its structural complexity and potential therapeutic value, a robust and efficient protocol for the extraction and purification of Schisantherin S is essential for further pharmacological research and drug development.

This protocol provides a comprehensive guide for the isolation of Schisantherin S, adapted from established methods for similar compounds. The procedure involves an initial extraction of the dried plant material, followed by a series of chromatographic steps to achieve high purity.

Materials and Equipment

2.1. Plant Material:

-

Dried and powdered stems of Schisandra chinensis or Kadsura species.

2.2. Solvents and Reagents:

-

Ethanol (70-95%, analytical grade)

-

Methanol (analytical and HPLC grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Acetone (analytical grade)

-

Acetonitrile (HPLC grade)

-

Purified water

-

Silica gel (for column chromatography, 200-300 mesh)

-

Macroporous adsorption resin (e.g., HPD-100)

-

ODS (C18) silica gel (for reversed-phase chromatography)

-

Schisantherin S standard (for analytical comparison)

2.3. Equipment:

-

Grinder or mill

-

Ultrasonic bath

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Thin-layer chromatography (TLC) plates (silica gel GF254)

-

UV lamp for TLC visualization

-

High-performance liquid chromatography (HPLC) system with a UV detector

-

Preparative HPLC system (optional, for high-purity final separation)

-

Analytical balance

-

Filtration apparatus

Experimental Protocols

3.1. Plant Material Preparation:

-

Air-dry the stems of the selected plant species at room temperature or in an oven at a controlled temperature (40-50°C) to a constant weight.

-

Grind the dried stems into a coarse powder (40-60 mesh) using a mechanical grinder.

3.2. Extraction of Crude Lignans:

This protocol utilizes ultrasonic-assisted extraction (UAE) for its efficiency and reduced extraction time compared to conventional methods.

-

Weigh 100 g of the powdered plant material and place it into a large flask.

-

Add 1000 mL of 80% ethanol (1:10 solid-to-liquid ratio).

-

Place the flask in an ultrasonic bath.

-

Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W for 60 minutes at a controlled temperature of 50°C.

-

After extraction, filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of lignans.

-

Combine all the filtrates and concentrate the solution under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

3.3. Purification of Schisantherin S:

A multi-step chromatographic approach is employed to separate Schisantherin S from the complex mixture of the crude extract.

3.3.1. Step 1: Macroporous Resin Column Chromatography (Initial Purification)

-

Suspend the crude extract in a minimal amount of purified water.

-

Load the aqueous suspension onto a pre-equilibrated macroporous resin column.

-

Wash the column with distilled water to remove sugars, pigments, and other polar impurities.

-

Elute the lignan-rich fraction with a stepwise gradient of ethanol-water solutions (e.g., 30%, 50%, 70%, and 95% ethanol).

-

Collect fractions and monitor the presence of lignans using TLC. Combine the fractions that show a high concentration of the target compounds.

-

Concentrate the combined lignan-rich fractions using a rotary evaporator.

3.3.2. Step 2: Silica Gel Column Chromatography (Fractionation)

-

Dissolve the concentrated lignan-rich fraction in a small volume of an appropriate solvent (e.g., dichloromethane or a mixture of n-hexane and ethyl acetate).

-

Adsorb the sample onto a small amount of silica gel and dry it.

-

Load the dried sample onto a silica gel column packed with n-hexane.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100:1, gradually increasing the polarity to 10:1).

-

Collect fractions and monitor by TLC, visualizing under a UV lamp.

-

Combine the fractions containing compounds with a similar Rf value to Schisantherin S.

3.3.3. Step 3: Reversed-Phase (C18) Column Chromatography or Preparative HPLC (Final Purification)

-

Dissolve the partially purified fraction from the previous step in methanol.

-

Load the sample onto a reversed-phase C18 column.

-

Elute with a gradient of methanol-water or acetonitrile-water (e.g., starting from 50% methanol and gradually increasing to 100% methanol).

-

Collect fractions and analyze by analytical HPLC to identify those containing pure Schisantherin S.

-

For very high purity, preparative HPLC can be employed using a suitable mobile phase determined from analytical HPLC analysis.

-

Combine the pure fractions and evaporate the solvent to obtain purified Schisantherin S.

-

Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following tables summarize quantitative data from studies on the extraction and purification of related lignans from Schisandra species, which can serve as a reference for optimizing the protocol for Schisantherin S.

Table 1: Comparison of Extraction Methods for Lignans from Schisandra chinensis

| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | Yield of Total Lignans | Reference |

| Maceration | 95% Ethanol | 1:10 | Room Temp | 24 h | Not specified | [1] |

| Reflux Extraction | 70% Ethanol | 1:15 | 80 | 2 h x 3 | Not specified | [1] |

| Ultrasonic-Assisted | 80% Ethanol | 1:10 | 50 | 60 min | Higher than maceration | [3] |

| Soxhlet Extraction | Methanol | 1:20 | Boiling point | 4 h | Not specified | [3] |

Table 2: Parameters for Chromatographic Purification of Lignans

| Chromatographic Method | Stationary Phase | Mobile Phase System | Elution Mode | Purity Achieved | Reference |

| Silica Gel Column | Silica gel (200-300 mesh) | n-Hexane-Ethyl Acetate gradient | Gradient | Fractionation | [1] |

| Macroporous Resin | HPD-100 | Water-Ethanol gradient | Stepwise | Initial purification | [4] |

| Preparative HPLC | C18 | Methanol-Water gradient | Gradient | >95% | [1] |

| High-Speed Counter-Current Chromatography | - | n-Hexane-Ethyl Acetate-Methanol-Water | Isocratic | >91% | [1] |

Visualization

Experimental Workflow Diagram:

References

Application Notes & Protocols for the Chemical Synthesis of Schisantherin S

For Researchers, Scientists, and Drug Development Professionals

Introduction